molecular formula C6H10O2S B1451610 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid CAS No. 35120-20-8

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No. B1451610
CAS RN: 35120-20-8
M. Wt: 146.21 g/mol
InChI Key: VYIRBKPXROSGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 35120-20-8 . It has a molecular weight of 146.21 .


Molecular Structure Analysis

The molecular structure of 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methylsulfanyl group attached to it .


Physical And Chemical Properties Analysis

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a solid substance .

Scientific Research Applications

Synthesis and Application in Chemical Reactions

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid and its derivatives have been primarily utilized in the synthesis of complex chemical structures and in the study of chemical reaction mechanisms. For instance, Gauzy et al. (2004) outlined the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which was achieved through a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, marking an advancement in cyclobutane chemistry and its potential applications in pharmaceutical and material sciences (Gauzy, Pereira, Faure, & Aitken, 2004). Similarly, Izquierdo et al. (2002) reported on the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, showcasing the versatility of cyclobutane derivatives in peptide synthesis, potentially impacting the field of peptidomimetics and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

Polymerization and Material Science

The compound and its derivatives have also shown significant application in the field of polymer science. Kitayama et al. (2004) presented the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the formation of polymers consisting of 1,2-linked cyclobutane rings, a finding that could be relevant for developing new materials with unique properties (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

Advanced Organic Synthesis and Structural Studies

Further research into the structural aspects and synthetic methodologies of cyclobutane derivatives has been conducted. For instance, Izquierdo et al. (2005) explored the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides, highlighting the structural importance of the cyclobutane ring in promoting rigidity in molecular structures (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).

properties

IUPAC Name

1-methylsulfanylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRBKPXROSGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665658
Record name 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid

CAS RN

35120-20-8
Record name 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.